molecular formula C16H15NO2 B5862087 4-methoxy-N-(3-vinylphenyl)benzamide CAS No. 692768-79-9

4-methoxy-N-(3-vinylphenyl)benzamide

Cat. No. B5862087
CAS RN: 692768-79-9
M. Wt: 253.29 g/mol
InChI Key: VUHUHMYVQTYPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-(3-vinylphenyl)benzamide, also known as JWH-015, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component in cannabis, and acts on the same receptors in the brain and body. However, unlike THC, JWH-015 is a synthetic compound that can be precisely controlled and synthesized in a laboratory setting.

Mechanism of Action

4-methoxy-N-(3-vinylphenyl)benzamide acts on the same receptors in the brain and body as THC, specifically the cannabinoid receptor CB2. This receptor is primarily found in immune cells and has been shown to play a role in the regulation of inflammation and pain. 4-methoxy-N-(3-vinylphenyl)benzamide has been shown to activate the CB2 receptor, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
4-methoxy-N-(3-vinylphenyl)benzamide has been shown to have a number of biochemical and physiological effects, including the activation of the CB2 receptor, the inhibition of inflammation and pain, and the modulation of mood and behavior. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methoxy-N-(3-vinylphenyl)benzamide in lab experiments is its precise control and reproducibility. This compound can be synthesized in a laboratory setting, allowing for precise control over its concentration and purity. However, there are also limitations to using 4-methoxy-N-(3-vinylphenyl)benzamide in lab experiments, including potential toxicity and the need for further research to fully understand its effects on the body.

Future Directions

There are a number of potential future directions for research on 4-methoxy-N-(3-vinylphenyl)benzamide, including its potential use in the treatment of pain, inflammation, and mood disorders. Further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential toxicity and side effects. Additionally, research on the synthesis and purification of 4-methoxy-N-(3-vinylphenyl)benzamide may lead to the development of more effective and efficient methods for producing this compound.

Synthesis Methods

The synthesis of 4-methoxy-N-(3-vinylphenyl)benzamide involves a multi-step process that begins with the reaction of 3-vinylphenylboronic acid with 4-methoxybenzoyl chloride in the presence of a palladium catalyst. This reaction yields the intermediate product, which is then reacted with N,N-dimethylformamide dimethyl acetal and trifluoromethanesulfonic acid to produce the final product, 4-methoxy-N-(3-vinylphenyl)benzamide.

Scientific Research Applications

4-methoxy-N-(3-vinylphenyl)benzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and inflammation. This compound has been shown to have analgesic properties similar to those of THC, but without the psychoactive effects. 4-methoxy-N-(3-vinylphenyl)benzamide has also been studied for its potential use in the treatment of anxiety, depression, and other mood disorders.

properties

IUPAC Name

N-(3-ethenylphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-3-12-5-4-6-14(11-12)17-16(18)13-7-9-15(19-2)10-8-13/h3-11H,1H2,2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHUHMYVQTYPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358383
Record name STK276816
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

692768-79-9
Record name STK276816
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.